molecular formula C8H10ClN3 B13121001 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine

Cat. No.: B13121001
M. Wt: 183.64 g/mol
InChI Key: JOSUJNVEJLRZEF-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and amines.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or amino groups. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine can be compared with other similar compounds, such as:

    4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but with a quinazoline core instead of a phthalazine core.

    4-Chloro-7-nitrobenzofurazan: Contains a chloro group and a nitro group but has a benzofurazan core.

    4-Benzylidene-2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: Contains a benzylidene group and a hydroxy group with an indole core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydrophthalazin-1-amine

InChI

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,10,12)

InChI Key

JOSUJNVEJLRZEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN=C2Cl)N

Origin of Product

United States

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